molecular formula C12H12BrF2N3 B1374745 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole CAS No. 1375068-80-6

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Cat. No.: B1374745
CAS No.: 1375068-80-6
M. Wt: 316.14 g/mol
InChI Key: HGNWQMYWHZERSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C12H12BrF2N3 and a molecular weight of 316.15 g/mol This compound is characterized by the presence of a benzotriazole ring substituted with bromine, cyclohexyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds .

Properties

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2N3/c13-8-6-9-12(11(15)10(8)14)18(17-16-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNWQMYWHZERSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C(=C(C=C3N=N2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742974
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-80-6
Record name 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Reactant of Route 5
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.